Benzyl hex-5-enoate
Overview
Description
Benzyl hex-5-enoate is an organic compound with the molecular formula C13H16O2 . It is used in various chemical reactions .
Synthesis Analysis
The synthesis of Benzyl hex-5-enoate involves a cross-metathesis reaction between two terminal olefins . The reaction is carried out in a nitrogen-filled glovebox, using an oven-dried vial equipped with a magnetic stir bar . The reaction mixture is allowed to stir at 22 °C for 4 hours, after which the volatiles are removed in vacuo .Molecular Structure Analysis
Benzyl hex-5-enoate contains a total of 31 bonds, including 15 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aliphatic ester .Chemical Reactions Analysis
Benzyl hex-5-enoate can undergo various chemical reactions. For example, it can participate in free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Redox Reactions and Ester Formation
Chen et al. (2012) described the transformation of conjugated dienals in subcritical water to produce non-conjugated Z-enoic acids. Notably, the treatment of dienal in superheated benzyl alcohol resulted in the formation of benzyl (Z)-hex-3-enoate, showcasing the compound's role in redox reactions and ester formation (Chen et al., 2012).
Diastereoselective Dihydroxylations
Csatayová et al. (2011) illustrated the diastereoselective dihydroxylations of acyclic allylic amines. This method can be applied to the asymmetric synthesis of complex molecules, such as 3,6-dideoxy-3-amino-L-talose, where benzyl hex-5-enoate derivatives play a crucial role (Csatayová et al., 2011).
Synthesis of Amphibian Alkaloids
Koning et al. (2009) reported a formal enantioselective synthesis of amphibian alkaloids using benzyl hex-5-enoate derivatives. The study highlights the compound's potential in creating bioactive molecules with significant stereochemical control (Koning et al., 2009).
Lipase-Assisted Acylation
Fujii et al. (2011) conducted lipase-assisted acylation of benzyl hex-5-enoate derivatives for preparing optically active aminoalcohol congeners. This demonstrates the compound's utility in enantioselective synthesis and resolution processes (Fujii et al., 2011).
Calorimetric Studies in Chemical Synthesis
Časar et al. (2010) provided a calorimetric insight into coupling reactions involving benzyl hex-5-enoate derivatives, emphasizing their role in understanding reaction enthalpies and thermal process safety in chemical synthesis (Časar et al., 2010).
Conjugate Addition Reactions
Ferreira et al. (2004) explored the conjugate addition of benzyl phenylsulfonyl carbanions to enoates derived from d-mannitol, including benzyl hex-5-enoate derivatives. This study provides insights into the stereochemical aspects of such reactions and their potential applications in synthesizing complex organic molecules (Ferreira et al., 2004).
Safety and Hazards
Benzyl hex-5-enoate should be handled with care. It is recommended to keep the product container or label at hand, keep it out of reach of children, and read the label before use . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .
Future Directions
Mechanism of Action
Target of Action
Benzyl hex-5-enoate, like other benzylic compounds, primarily targets the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which is a crucial site for various chemical reactions .
Mode of Action
The mode of action of Benzyl hex-5-enoate involves nucleophilic substitution at the benzylic position . Depending on the classification of the alkyl halide portion of the molecule and the solvent used, the mechanism could be either SN1 or SN2 . In both cases, the end result would be for a nucleophile to substitute in for the halogen at the benzylic position .
Biochemical Pathways
For instance, benzyl nitrile, a related compound, is generated from l-phenylalanine via phenylacetaldoxime in tea . The enzymes CsCYP79D73 and CsCYP71AT96s are involved in these conversions .
Result of Action
The substitution at the benzylic position can lead to the formation of new compounds with potentially different properties .
properties
IUPAC Name |
benzyl hex-5-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMVGXJHQQEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545152 | |
Record name | Benzyl hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl hex-5-enoate | |
CAS RN |
87995-27-5 | |
Record name | Benzyl hex-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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